1-[2-(benzyloxy)phenyl]-2-nitroethan-1-ol
Description
Properties
IUPAC Name |
2-nitro-1-(2-phenylmethoxyphenyl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4/c17-14(10-16(18)19)13-8-4-5-9-15(13)20-11-12-6-2-1-3-7-12/h1-9,14,17H,10-11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKAIVKHSRZZERV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C(C[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism
The nitration process introduces a nitro group (-NO₂) at the β-position of the ethanol moiety. The reaction employs a mixed acid system (HNO₃/H₂SO₄), where sulfuric acid acts as a catalyst and dehydrating agent. The mechanism proceeds via electrophilic substitution, with the nitronium ion (NO₂⁺) attacking the electron-rich β-carbon of the ethanol chain.
Optimization Parameters
Workup and Purification
Post-reaction, the mixture is quenched in ice water, and the product is extracted with ethyl acetate. Column chromatography (silica gel, hexane/ethyl acetate 3:1) yields the pure compound. Typical yields range from 65% to 75%.
Nitroaldol (Henry) Reaction
Reaction Design
This method condenses 2-(benzyloxy)benzaldehyde with nitromethane in the presence of a base, forming a β-nitro alcohol. The patent CN105111086A details a scalable protocol using tert-butoxide bases in tert-butanol/tetrahydrofuran (THF).
Stepwise Procedure
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Base Preparation : Potassium tert-butoxide (2 mmol) is dissolved in tert-butanol (15 mL).
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Solvent Mixing : Combined with THF (15 mL) to enhance solubility.
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Nitroalkane Addition : Nitromethane (0.2 mol) is added under stirring.
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Aldehyde Introduction : 2-(Benzyloxy)benzaldehyde (20 mmol) is dripped into the solution.
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Reaction Duration : Stirred at room temperature for 5–8 hours.
Mechanistic Insights
The base deprotonates nitromethane, generating a nitronate ion that attacks the aldehyde carbonyl group. The resulting intermediate undergoes protonation to form the β-nitro alcohol.
Yield and Scalability
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Scale-Up : The method is adaptable to multi-gram synthesis, with consistent yields at higher scales.
Comparative Analysis of Methods
| Parameter | Nitration Method | Nitroaldol Reaction |
|---|---|---|
| Yield | 65–75% | 70–90% |
| Reaction Time | 4–6 hours | 5–8 hours |
| Cost | Moderate (H₂SO₄/HNO₃) | High (tert-butoxide) |
| Byproducts | Over-nitrated species | Diastereomeric mixtures |
The nitroaldol reaction offers superior yields but requires expensive bases. The nitration method is cost-effective but less selective.
Characterization and Analytical Data
Spectroscopic Properties
Chemical Reactions Analysis
Types of Reactions: Alpha-(Nitromethyl)-2-(benzyloxy)benzenemethanol undergoes various chemical reactions, including:
Oxidation: The nitromethyl group can be oxidized to form nitro compounds or further to carboxylic acids.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas or metal hydrides.
Substitution: The benzyloxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like halides or amines under basic conditions.
Major Products:
Oxidation: Nitrobenzoic acids or nitrobenzaldehydes.
Reduction: Aminobenzenemethanol derivatives.
Substitution: Various substituted benzyloxybenzenemethanol compounds.
Scientific Research Applications
Applications in Organic Synthesis
1-[2-(benzyloxy)phenyl]-2-nitroethan-1-ol serves as a versatile intermediate in organic synthesis. Its utility is primarily observed in the following areas:
Synthesis of β-Nitro Alcohols
This compound is often employed in the Henry reaction (nitroaldol reaction), where it reacts with aldehydes to produce β-nitro alcohols. These compounds are valuable precursors in the synthesis of various pharmaceuticals and agrochemicals. The reaction conditions typically involve the use of catalysts such as copper salts, which enhance yields and selectivity .
Chiral Synthesis
The compound's structural features allow for enantioselective synthesis processes. It can be used as a chiral auxiliary or a starting material to generate chiral centers in synthetic pathways, which is crucial for developing biologically active compounds .
Applications in Medicinal Chemistry
The medicinal potential of this compound has been explored in several studies:
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit antimicrobial properties against various bacterial strains. The presence of the nitro group is significant for biological activity, enhancing the compound's ability to disrupt microbial cell functions .
Anticancer Research
Preliminary studies suggest that this compound may have anticancer properties, particularly through mechanisms involving apoptosis induction in cancer cells. Further investigation into its pharmacodynamics and pharmacokinetics is necessary to establish its efficacy .
Applications in Material Science
In material science, this compound is being investigated for its potential use in the development of functional materials:
Polymer Chemistry
The compound can act as a monomer or additive in polymerization processes, contributing to the production of polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices may also improve the materials' resistance to environmental degradation .
Coatings and Adhesives
Due to its chemical stability and reactivity, this compound can be utilized in formulating coatings and adhesives that require specific adhesion properties and durability under various conditions .
Case Studies
Several case studies highlight the practical applications of this compound:
Mechanism of Action
The mechanism of action of 1-[2-(benzyloxy)phenyl]-2-nitroethan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The nitromethyl group can undergo redox reactions, influencing cellular processes. The benzyloxy group may enhance the compound’s binding affinity to specific targets, modulating their activity .
Comparison with Similar Compounds
Urea Derivatives with Benzyloxy Substituents
Compounds such as 1-(4-(4-((4-(2-(2-(5-(Benzyloxy)-2-hydroxybenzylidene)hydrazinyl)-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)-3-(3-fluorophenyl)urea (2a) (C₃₃H₂₈F₃N₅O₄) share the benzyloxy-phenyl motif but differ in their functional groups.
Pharmaceutical Impurities and Analogs
- 4-Benzyl albuterol: A salbutamol impurity, this compound features a tert-butylamino group and hydroxymethyl substitution, contrasting with the nitro group in the target molecule. Such structural differences significantly alter biological activity, as amino groups often enhance receptor binding, while nitro groups may introduce oxidative or metabolic instability .
- 1-[2-(Benzyloxy)phenyl]-3-(4-methylphenyl)prop-2-en-1-one: A propenone derivative with a benzyloxy-phenyl group, this compound lacks the nitro and hydroxyl groups, resulting in a planar, conjugated system suitable for UV-absorbing applications .
Nitro-Containing Analogs
- 1-(2-Amino-6-nitrophenyl)ethanone: This compound shares a nitro-aromatic system but replaces the ethanol group with a ketone. The absence of the hydroxyl group reduces hydrogen-bonding capacity, impacting solubility and crystallinity .
Physical and Chemical Properties
Melting Points and Stability
- Urea derivatives (e.g., 2a , 2b ) exhibit higher melting points (188–207 °C) due to extensive hydrogen bonding from urea and hydrazine groups . The target compound’s melting point is likely lower, as nitro and hydroxyl groups provide fewer intermolecular interactions.
- 1-[2-(Benzyloxy)phenyl]ethanone melts at 121–122 °C, highlighting the stabilizing effect of the ketone group compared to the nitroethanol moiety .
Molecular Weight and Spectroscopic Data
- The target compound’s molecular formula (C₁₅H₁₅NO₄) suggests a molecular weight of ~285.3 g/mol. ESI-MS data for similar compounds (e.g., 2a: m/z 694.5 [M−2HCl+H]⁺) indicate that additional substituents like piperazine and thiazole significantly increase mass .
- NMR data for urea derivatives (e.g., δ 8.5–10.5 ppm for NH protons) differ from the expected shifts for the nitroethanol group (δ 4.5–5.5 ppm for -CH₂NO₂ and δ 1.5–2.5 ppm for -CH₂OH) .
Data Table: Key Comparisons
*Example from .
Biological Activity
1-[2-(benzyloxy)phenyl]-2-nitroethan-1-ol is a compound that has garnered attention due to its potential biological activities. This article synthesizes findings from various studies to explore the compound's pharmacological properties, mechanisms of action, and its implications in medicinal chemistry.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 272.30 g/mol
- IUPAC Name : 1-[2-(benzyloxy)phenyl]-2-nitroethanol
The compound features a nitro group, which is often associated with various biological activities, including anti-inflammatory and anticancer effects.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. The presence of the nitro group and the benzyloxy substituent in this compound suggests potential interactions with cellular pathways involved in cancer proliferation.
A study highlighted that derivatives of α,β-unsaturated ketones, which include structures similar to our compound, have shown cytotoxicity against various tumor cell lines through mechanisms such as:
- Inhibition of cyclin-dependent kinases
- Induction of apoptosis via mitochondrial pathways
- Modulation of NF-κB activity .
Anti-inflammatory Effects
The compound's structural attributes may also confer anti-inflammatory properties. Compounds with similar functional groups have been documented to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, suggesting a possible mechanism for the anti-inflammatory activity of this compound .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be understood through its SAR. The following table summarizes key findings related to structural modifications and their impact on biological activity:
In Vitro Studies
In vitro studies have demonstrated that the compound exhibits selective cytotoxicity against specific cancer cell lines. For instance, a recent study reported an IC50 value in the low micromolar range for breast cancer cells, indicating significant antiproliferative effects .
In Vivo Studies
Although limited in number, preliminary in vivo studies suggest that compounds with similar structures can significantly reduce tumor size in xenograft models. The mechanisms observed include apoptosis induction and cell cycle arrest at the G0/G1 phase .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-[2-(benzyloxy)phenyl]-2-nitroethan-1-ol, and how do reaction conditions influence yield?
- Methodology :
- Step 1 : Start with 2-(benzyloxy)benzaldehyde. Protect the hydroxyl group via benzylation if not pre-functionalized.
- Step 2 : Perform a Henry reaction by reacting the aldehyde with nitromethane in the presence of a base (e.g., ammonium acetate) to form the β-nitro alcohol intermediate .
- Step 3 : Optimize temperature (typically 0–25°C) and solvent polarity (e.g., ethanol or THF) to control stereochemistry and minimize side reactions.
- Validation : Monitor reaction progress via TLC or HPLC. Characterize the product using H/C NMR to confirm nitro and benzyloxy group positions .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- NMR Spectroscopy : H NMR identifies aromatic protons (δ 6.8–7.5 ppm) and the nitroethane moiety (δ 4.5–5.5 ppm for the hydroxyl-bearing carbon). C NMR confirms the nitro group (δ 70–90 ppm for C-NO) .
- IR Spectroscopy : Detect O–H stretches (~3400 cm), nitro group vibrations (~1520 cm and ~1350 cm), and benzyl ether C–O–C (~1250 cm) .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion [M+H] and fragmentation patterns .
Advanced Research Questions
Q. How does the nitro group in this compound influence its stability under varying pH and temperature conditions?
- Methodology :
- Stability Studies :
- pH Variation : Dissolve the compound in buffered solutions (pH 2–12) and monitor degradation via HPLC over 24–72 hours. Nitro groups are prone to reduction under acidic conditions, forming amine derivatives .
- Thermal Analysis : Use DSC/TGA to assess decomposition temperatures. Nitro compounds often decompose exothermically above 150°C, requiring controlled storage .
- Data Interpretation : Compare kinetic rate constants () across conditions to model degradation pathways .
Q. What strategies resolve contradictions in reported reactivity of the nitro group during catalytic hydrogenation?
- Methodology :
- Controlled Experiments :
- Catalyst Screening : Test Pd/C, Raney Ni, or PtO under H (1–3 atm). Pd/C may selectively reduce nitro to amine without cleaving the benzyl ether .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance hydrogenation efficiency compared to protic solvents.
- Analytical Cross-Validation : Use LC-MS to detect intermediates (e.g., hydroxylamine) and quantify product ratios .
Q. How can researchers assess the biological activity of this compound in enzymatic systems?
- Methodology :
- Enzyme Inhibition Assays :
- Target Selection : Prioritize enzymes with nitroalkane-binding sites (e.g., nitroalkane oxidases).
- Kinetic Analysis : Measure values using spectrophotometric methods to track substrate conversion inhibition .
- Cytotoxicity Screening : Use MTT assays on cell lines (e.g., HeLa) to evaluate IC and structure-activity relationships (SAR) .
Safety and Compliance
- Hazard Notes : While specific toxicological data for this compound is limited, structurally similar nitro alcohols exhibit acute oral toxicity (LD > 2000 mg/kg in rats) .
- Handling : Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation of nitro compound dust .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
